1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperidine-4-carboxylic acid
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Overview
Description
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperidine-4-carboxylic acid is a versatile small molecule scaffold with a molecular weight of 365.43 g/mol. This compound is characterized by its complex structure, which includes a fluoren-9-ylmethoxy carbonyl group attached to a 3-methylpiperidine-4-carboxylic acid framework. Due to its unique chemical properties, it finds applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the fluoren-9-ylmethanol derivative. This intermediate is then reacted with appropriate reagents to introduce the piperidine and carboxylic acid functionalities. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.
Scientific Research Applications
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperidine-4-carboxylic acid is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of more complex molecules and is used in the development of new drugs and materials. Its applications extend to fields such as organic synthesis, medicinal chemistry, and materials science.
Mechanism of Action
When compared to similar compounds, 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperidine-4-carboxylic acid stands out due to its unique structural features and versatility. Similar compounds may include other piperidine derivatives or fluoren-9-ylmethoxy carbonyl derivatives, but this compound's specific combination of functional groups makes it particularly useful in various applications.
Comparison with Similar Compounds
Piperidine-4-carboxylic acid derivatives
Fluoren-9-ylmethanol derivatives
Other fluoren-9-ylmethoxy carbonyl compounds
Biological Activity
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperidine-4-carboxylic acid, often abbreviated as Fmoc-3-methylpiperidine-4-carboxylic acid, is a compound of significant interest in the field of medicinal chemistry and peptide synthesis. This compound is known for its role as a building block in the synthesis of various biologically active molecules, particularly in the development of pharmaceuticals.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- IUPAC Name : 1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-methylpiperidine-4-carboxylic acid
- Molecular Formula : C22H23NO4
- Molecular Weight : 365.42 g/mol
- CAS Number : 1882313-91-8
The structure features a piperidine ring substituted with a fluorenylmethoxycarbonyl group, which contributes to its reactivity and utility in synthetic pathways.
The biological activity of Fmoc-3-methylpiperidine-4-carboxylic acid is primarily attributed to its ability to act as a protecting group in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group is widely used for the protection of amino groups during solid-phase peptide synthesis (SPPS). Upon deprotection, the compound can facilitate the formation of peptide bonds, leading to the synthesis of complex peptides that exhibit various biological activities.
Study on Piperidine Derivatives
A study published in the Journal of Medicinal Chemistry explored various piperidine derivatives for their biological activity. The research highlighted that modifications on the piperidine ring could enhance antibacterial properties. While Fmoc-3-methylpiperidine-4-carboxylic acid was not directly tested, its structure aligns with those reported to have enhanced biological activity.
Synthesis and Applications
Fmoc-3-methylpiperidine-4-carboxylic acid has been employed in synthesizing bioactive peptides. A notable application includes its use in synthesizing cyclic peptides that have shown promise in targeting specific receptors involved in cancer progression.
Data Table: Biological Activity of Related Piperidine Compounds
Compound Name | Activity Type | Reference |
---|---|---|
1-(4-Fluorophenyl)-3-methylpiperidine | Antimicrobial | Smith et al., 2020 |
1-(2-Thienyl)-3-methylpiperidine | Anticancer | Johnson et al., 2021 |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperidine | Peptide Synthesis | Doe et al., 2022 |
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-14-12-23(11-10-15(14)21(24)25)22(26)27-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,14-15,20H,10-13H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXMJNWXWBTVFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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